5-Methylthiolane-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methylthiolane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2S/c1-4-2-3-5(9-4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZJNCHQIKMJRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(S1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 5 Methylthiolane 2 Carboxylic Acid
Reactions of the Carboxylic Acid Moiety in 5-Methylthiolane-2-carboxylic acid
Esterification Reactions
Thioester Formation
The formation of thioesters from this compound represents a key transformation, rendering the carboxyl group more reactive towards nucleophilic attack. Thioesters are crucial intermediates in various metabolic pathways, particularly in the biosynthesis of fatty acids, where coenzyme A, a thiol-containing coenzyme, plays a pivotal role. libretexts.org The conversion of a carboxylic acid to a thioester, a process termed thioesterification, typically involves the initial activation of the carboxylate to an acyl phosphate, which then undergoes acyl substitution with a thiol nucleophile. libretexts.org
Recent advancements have focused on greener and more direct methods for thioester formation. One such method involves the use of a dithiocarbamate, which reacts with the carboxylic acid, often under neat (solvent-free) conditions with gentle heating, to cleanly form the desired thioester. nih.gov This approach is part of a one-pot process that can then be used to form amides or peptides without the need to isolate the thioester intermediate. nih.gov The by-products of this particular thioesterification are carbon dioxide and 2-pyridinethiol, which are relatively easy to remove. nih.gov
Amide Formation
The synthesis of amides from this compound is a fundamental transformation with broad applications. Amides are prevalent in biologically active molecules and materials science. mdpi.com
Direct Amidation Challenges and Catalytic Solutions (e.g., Carbodiimide (B86325) Coupling)
Directly forming an amide bond from a carboxylic acid and an amine is challenging because the acidic carboxylic acid and the basic amine readily form a non-reactive ammonium (B1175870) carboxylate salt. mdpi.comnih.gov Overcoming this requires either high temperatures to drive off water or the use of coupling reagents. mdpi.comlibretexts.org
To address these challenges, various catalytic solutions have been developed. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used dehydrating agents that facilitate amide bond formation under mild conditions. peptide.commasterorganicchemistry.com The mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. peptide.comthermofisher.com This intermediate can then be attacked by an amine to form the amide and a urea (B33335) by-product. peptide.comthermofisher.com The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can minimize side reactions and racemization. peptide.compeptide.com
Table 1: Common Carbodiimide Coupling Reagents
| Reagent | Abbreviation | Solubility | Key Features |
|---|---|---|---|
| Dicyclohexylcarbodiimide | DCC | Water-insoluble | By-product (DCU) is insoluble in most organic solvents, facilitating removal by filtration in solution-phase synthesis. peptide.compeptide.com |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble | Preferred for biological applications and reactions in aqueous media; by-product is also water-soluble, allowing for easy removal by aqueous extraction. peptide.comthermofisher.com |
| Diisopropylcarbodiimide | DIC | --- | Used in solid-phase synthesis as its urea by-product is more soluble than DCU and remains in solution. peptide.com |
Other catalytic systems for direct amidation include those based on boronic acids, various boron-based catalysts, and transition metals like titanium, zirconium, and hafnium. mdpi.comresearchgate.netdiva-portal.orgdiva-portal.org These catalytic methods operate under milder conditions and are more atom-economical, aligning with the principles of green chemistry. mdpi.comdiva-portal.org
Conversion to Acyl Halides (e.g., Acyl Chlorides)
The conversion of this compound to its corresponding acyl chloride is a common strategy to activate the carboxylic acid group for subsequent reactions. Acyl chlorides are highly reactive and can be readily converted into a variety of other functional groups. chemguide.co.uk
Standard reagents for this transformation include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃). chemguide.co.ukorgoreview.comcommonorganicchemistry.com
Thionyl Chloride (SOCl₂): This is a frequently used reagent that reacts with carboxylic acids to produce the acyl chloride, with the by-products being sulfur dioxide and hydrogen chloride, which are gases and thus easily removed. chemguide.co.uklibretexts.org The reaction mechanism involves the formation of a chlorosulfite intermediate. orgoreview.comlibretexts.org
Oxalyl Chloride ((COCl)₂): Often used with a catalytic amount of dimethylformamide (DMF), this reagent also effectively converts carboxylic acids to acyl chlorides. commonorganicchemistry.com
Phosphorus Halides (PCl₅ and PCl₃): Phosphorus(V) chloride reacts with carboxylic acids to yield the acyl chloride and phosphorus oxychloride (POCl₃). chemguide.co.uk Phosphorus(III) chloride can also be used, producing phosphorous acid as a by-product. chemguide.co.uk
Reduction of the Carboxylic Acid Group to Aldehydes or Alcohols
The carboxylic acid group of this compound can be reduced to either a primary alcohol or an aldehyde.
The reduction to a primary alcohol is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether or tetrahydrofuran. chemguide.co.uksavemyexams.comlibretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce carboxylic acids. chemguide.co.uklibretexts.org The reaction with LiAlH₄ proceeds through an aldehyde intermediate, which is immediately further reduced to the primary alcohol and cannot be isolated. chemguide.co.uklibretexts.org
Selective reduction to the corresponding aldehyde is more challenging. It requires the use of less reactive hydride reagents or a multi-step process. One approach involves first converting the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, which can then be reduced to an aldehyde using specific reagents like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) for acid chlorides or diisobutylaluminum hydride (DIBAL-H) for esters at low temperatures. libretexts.org More direct methods using catalytic systems, for instance with nickel or rhenium catalysts, have also been developed to convert carboxylic acids to aldehydes, avoiding over-reduction. organic-chemistry.org
Formation of Acid Anhydrides
This compound can be converted into an acid anhydride. Symmetrical anhydrides can be formed by the dehydration of two equivalents of the carboxylic acid, often requiring high temperatures or a dehydrating agent. nih.gov A more common and milder laboratory method involves the reaction of a carboxylate salt with an acyl chloride. youtube.comkhanacademy.org This allows for the synthesis of both symmetrical and mixed anhydrides. youtube.com
Carbodiimides can also facilitate the formation of anhydrides from carboxylic acids in aqueous environments. hartleygroup.org Another efficient method for synthesizing anhydrides from carboxylic acids under mild conditions utilizes triphenylphosphine (B44618) oxide and oxalyl chloride. nih.gov
Strategic Utility of this compound as a Synthetic Building Block
This compound serves as a versatile building block in organic synthesis. Its functional groups, the carboxylic acid and the thioether within the thiolane ring, allow for a wide range of chemical modifications. The carboxylic acid moiety provides a handle for forming amides, esters, thioesters, acyl halides, alcohols, and anhydrides, as detailed in the preceding sections. These derivatives are valuable intermediates for constructing more complex molecular architectures.
The thiolane ring system is a structural motif present in various natural products and biologically active compounds. The presence of the methyl group and the stereochemistry at the C-2 and C-5 positions offer opportunities for stereoselective synthesis. The sulfur atom in the ring can also influence the reactivity and conformation of the molecule and can potentially be oxidized to sulfoxides or sulfones, further expanding its synthetic utility. Carboxylic acids, in general, are fundamental building blocks in the construction of two-dimensional self-assembled molecular networks through hydrogen bonding. researchgate.net
Precursor for Elaborate Organic Molecules
The carboxylic acid moiety of this compound can undergo a wide range of standard chemical transformations. These reactions allow for the elaboration of the side chain and the introduction of new functionalities. For instance, esterification with various alcohols can be achieved under acidic conditions or using coupling agents. Amide bond formation with a diverse set of amines can be accomplished using standard peptide coupling reagents, leading to the synthesis of novel amides with potential biological activities.
Furthermore, the carboxylic acid can be reduced to the corresponding primary alcohol, 5-hydroxymethyl-2-methylthiolane. This alcohol can then serve as a handle for further functionalization, such as etherification or conversion to a leaving group for nucleophilic substitution reactions.
The thiolane ring itself, while generally stable, can be a site of chemical modification. Oxidation of the sulfur atom can lead to the corresponding sulfoxide (B87167) and sulfone, which can alter the polarity and biological properties of the molecule. Ring-opening reactions of the thiolane, though less common, could be envisioned under specific conditions, providing access to linear sulfur-containing compounds.
| Transformation | Reagents and Conditions | Product Type |
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |
| Amide Formation | Amine, Coupling Agent (e.g., DCC, EDC) | Amide |
| Reduction | Reducing Agent (e.g., LiAlH₄, BH₃) | Alcohol |
| Sulfur Oxidation | Oxidizing Agent (e.g., H₂O₂, m-CPBA) | Sulfoxide, Sulfone |
This table presents plausible transformations based on the known reactivity of carboxylic acids and thiolanes.
Integration into Materials Science Architectures
The incorporation of heterocyclic compounds into polymers and other materials is a growing field of research, aimed at developing materials with novel electronic, optical, or mechanical properties. While direct applications of this compound in materials science have not been extensively reported, its structure suggests several potential avenues for integration into material architectures.
The carboxylic acid functionality provides a key reactive handle for polymerization. It can be converted into a variety of polymerizable monomers. For example, conversion to an acrylate (B77674) or methacrylate (B99206) ester would allow for its incorporation into polyacrylate-based materials through free-radical polymerization. Similarly, conversion of the carboxylic acid to a diol or a diamine, followed by reaction with appropriate comonomers, could lead to the formation of polyesters or polyamides, respectively. The inclusion of the sulfur-containing thiolane ring within the polymer backbone or as a pendant group could influence the material's properties, such as its refractive index, thermal stability, and affinity for metal ions.
Thiophene (B33073) derivatives, the aromatic cousins of thiolanes, are well-known for their use in conducting polymers and organic electronics. nih.gov While the saturated thiolane ring does not possess the same electronic properties, its presence could impart other desirable characteristics to materials, such as increased flexibility and different solubility profiles. Functionalized thiolanes can also be used to modify surfaces or create self-assembled monolayers. rsc.org
| Potential Material Application | Monomer Type / Integration Strategy | Potential Impact on Material Properties |
| Polyacrylates | Acrylate or Methacrylate Ester Monomer | Introduction of a sulfur heterocycle, altered polarity |
| Polyesters | Diol derivative (from reduction of carboxylic acid) | Increased flexibility, potential for biodegradability |
| Polyamides | Diamine derivative (via Curtius or similar rearrangement) | Modified hydrogen bonding and thermal properties |
| Surface Modification | Self-assembled monolayers via the sulfur atom | Altered surface energy and functionality |
This table outlines hypothetical applications in materials science based on the functional groups of the target molecule and the known properties of similar compounds.
Stereochemical Aspects: Chirality and Asymmetric Synthesis of 5 Methylthiolane 2 Carboxylic Acid
Chirality in 5-Methylthiolane-2-carboxylic acid and its Derivatives
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in the stereochemistry of this compound. wikipedia.orglibretexts.org This chirality arises from the presence of stereogenic centers within the molecule. wikipedia.org
This compound possesses two chiral centers at the C2 and C5 positions of the thiolane ring. The presence of 'n' chiral centers can lead to a maximum of 2n stereoisomers. mnstate.edu For this compound, with two chiral centers, a maximum of four stereoisomers are possible: (2R,5R), (2S,5S), (2R,5S), and (2S,5R). The (2R,5R) and (2S,5S) isomers are a pair of enantiomers, as are the (2R,5S) and (2S,5R) isomers. The relationship between a cis-isomer (e.g., (2R,5S)) and a trans-isomer (e.g., (2R,5R)) is diastereomeric. msu.edu
These stereoisomers can be represented as follows:
cis-isomers: The methyl group and the carboxylic acid group are on the same side of the ring. This includes the (2R,5S) and (2S,5R) enantiomeric pair.
trans-isomers: The methyl group and the carboxylic acid group are on opposite sides of the ring. This includes the (2R,5R) and (2S,5S) enantiomeric pair.
Characterization and differentiation of these stereoisomers are accomplished using various analytical techniques. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, is a powerful method for separating and quantifying enantiomers. nih.govmdpi.com Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) can help in determining the relative stereochemistry (cis or trans) by analyzing coupling constants. academie-sciences.fr For the unambiguous determination of the absolute configuration of a specific enantiomer, X-ray crystallography is the definitive method. nih.govmdpi.com
Stereochemistry is of paramount importance in the chemistry of carboxylic acids, especially those that are biologically active. iitk.ac.in The spatial arrangement of atoms can significantly influence a molecule's physical properties, such as melting point, boiling point, and solubility. mnstate.eduiitk.ac.in More critically, the biological activity of chiral molecules is often stereospecific. nih.gov
Enantiomers, while having identical physical properties in an achiral environment, can exhibit vastly different pharmacological effects in the chiral environment of the body. wikipedia.org One enantiomer may be therapeutically active, while the other could be inactive or even produce adverse effects. nih.gov For instance, in a study of artificial glutamate (B1630785) analogs, the (2R)-enantiomer was found to be neuroactive, whereas the (2S)-counterpart was inactive. beilstein-journals.org This highlights the necessity of producing enantiomerically pure compounds for pharmaceutical applications. The study of heterocyclic compounds, such as this compound, is significant as these structures are found in a wide range of pharmaceuticals and natural products. ijpsr.com
Strategies for Chiral Resolution of this compound Intermediates
Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. For carboxylic acids like this compound, this is often achieved by converting the enantiomers into diastereomers, which have different physical properties and can be separated by conventional methods like crystallization or chromatography. fiveable.me
A common and effective method for resolving racemic carboxylic acids is through the formation of diastereomeric salts. fiveable.me This technique involves reacting the racemic acid with an enantiomerically pure chiral base, often a chiral amine like an amino alcohol. kiko-tech.co.jpmdpi.com The resulting salts, being diastereomers, exhibit different solubilities, allowing for their separation by fractional crystallization. fiveable.mersc.org
For example, a racemic mixture of a carboxylic acid (rac-R-COOH) can be treated with a single enantiomer of a chiral base, such as (S)-amine. This reaction produces two diastereomeric salts: [(R)-R-COO⁻][(S)-amine-H⁺] and [(S)-R-COO⁻][(S)-amine-H⁺]. Due to their different crystal packing and intermolecular interactions, these salts will have different solubilities in a given solvent. kiko-tech.co.jp By carefully selecting the chiral resolving agent and the crystallization solvent, one of the diastereomeric salts can be selectively precipitated, while the other remains in solution. kiko-tech.co.jprsc.org After separation, the desired enantiomer of the carboxylic acid can be recovered by treating the isolated salt with an acid to break the ionic bond. fiveable.me The success of this method relies heavily on screening different chiral bases and solvent systems to find conditions that provide good separation and yield. kiko-tech.co.jp
Another powerful strategy for chiral resolution involves the use of a chiral auxiliary. In this approach, the racemic carboxylic acid is covalently bonded to an enantiomerically pure chiral auxiliary, typically an alcohol, to form a mixture of diastereomeric esters. beilstein-journals.orgtcichemicals.com
A well-known example is the use of L-(-)-menthol as a chiral auxiliary. beilstein-journals.org The esterification of a racemic carboxylic acid with L-menthol produces two diastereomeric menthyl esters. These diastereomers, having different physical properties, can then be separated using standard chromatographic techniques like column chromatography or preparative HPLC. nih.govbeilstein-journals.org Once the diastereomers are separated, the chiral auxiliary is cleaved off, usually by hydrolysis, to yield the enantiomerically pure carboxylic acids. beilstein-journals.org This method is advantageous as it can provide both enantiomers in high purity. tcichemicals.com The choice of the chiral auxiliary is critical and can influence the efficiency of the separation. tcichemicals.com
Asymmetric Synthesis Methodologies for Chiral 5-Methylthiolane-2-carboxylic acids
Asymmetric synthesis, also known as enantioselective synthesis, refers to a set of methods that aim to create a specific stereoisomer of a chiral product from an achiral or racemic starting material. nih.govnih.gov These methodologies are highly sought after in organic synthesis as they can provide direct access to enantiomerically pure compounds without the need for resolution. uoa.gr
For the synthesis of chiral 5-Methylthiolane-2-carboxylic acids, several asymmetric strategies can be envisioned. One approach involves the use of a chiral catalyst in a key bond-forming reaction. For instance, a sulfa-Michael addition to a cyclobutene (B1205218) derivative has been shown to be effective in producing thio-substituted cyclobutanes with high enantioselectivity using a chiral organocatalyst. nih.gov A similar strategy could potentially be adapted for the synthesis of substituted thiolanes.
Another powerful technique is the use of chiral lithium amide bases in conjugate addition reactions. nih.gov For example, the asymmetric synthesis of stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate was achieved using the conjugate addition of a homochiral lithium N-benzyl-N-α-methylbenzylamide to a prochiral starting material. nih.gov This approach allows for the stereoselective formation of multiple chiral centers in a single reaction.
Furthermore, the synthesis of substituted thiophenecarboxylic acids has been reported through various catalytic methods, which could serve as precursors for chiral thiolane derivatives. semanticscholar.orgbeilstein-journals.org Subsequent asymmetric reduction of the thiophene (B33073) ring or other enantioselective transformations could then lead to the desired chiral this compound. The development of such asymmetric methodologies is a key area of research, offering more efficient and atom-economical routes to enantiopure compounds.
Catalytic Asymmetric Hydrogenation of Precursors
A primary route for the asymmetric synthesis of this compound involves the catalytic hydrogenation of an achiral precursor, most notably 5-Methyl-2-thiophenecarboxylic acid. nist.govsigmaaldrich.com This process reduces the aromatic thiophene ring to the saturated thiolane ring, creating the two chiral centers. Achieving stereoselectivity requires the use of chiral catalysts or auxiliaries that can differentiate between the two faces of the substrate.
Research into analogous systems, such as the asymmetric hydrogenation of substituted aromatic rings, provides a framework for this transformation. For instance, the diastereoselective hydrogenation of (S)-alkyl-N-(2-methylbenzoyl)pyroglutamates has been successfully carried out using supported rhodium and ruthenium catalysts. nih.gov In this approach, a chiral auxiliary attached to the molecule shields one face of the aromatic ring, forcing the hydrogen to add from the less hindered face, thereby controlling the stereochemical outcome. nih.gov A similar strategy could be employed for 5-Methyl-2-thiophenecarboxylic acid, where the carboxylic acid group is first converted to an amide using a chiral amine.
Asymmetric transfer hydrogenation represents another powerful technique, often utilizing ruthenium catalysts in combination with a hydrogen donor like a formic acid-triethylamine mixture. nih.gov This method has proven highly effective for the stereoselective reduction of various ketones and could be adapted for the reduction of the thiophene precursor. nih.gov
Table 1: Exemplary Catalytic Systems for Asymmetric Hydrogenation
| Catalyst Type | Metal | Chiral Influence | Application Example | Reference |
|---|---|---|---|---|
| Heterogeneous Catalyst | Rhodium (Rh), Ruthenium (Ru) | Chiral Auxiliary (pyroglutamate) | Diastereoselective hydrogenation of a substituted benzoyl ring | nih.gov |
| Homogeneous Catalyst | Ruthenium (Ru) | Chiral Ligand | Asymmetric transfer hydrogenation of ketones | nih.gov |
Transition Metal-Catalyzed Stereoselective Transformations (e.g., Cobalt Catalysis)
Transition metal catalysis offers a broad platform for stereoselective reactions beyond hydrogenation. nii.ac.jp While specific literature on the cobalt-catalyzed synthesis of this compound is limited, the principles of such transformations are well-established. Cobalt catalysts have been effectively used in the functionalization of thiophene derivatives, demonstrating their utility in this chemical space. nih.gov For example, cobalt has been shown to catalyze the direct C-H/N-H functionalization of thiophene-2-carbohydrazides in a formal [4+2] cycloaddition. nih.gov
The general mechanism for these transformations involves the coordination of a functional group on the substrate—such as the carboxylic acid in the precursor—to the metal center. nii.ac.jp This coordination directs the catalyst to a specific position on the molecule, enabling a regioselective and stereoselective reaction. In the context of synthesizing chiral thiolanes, a transition metal could catalyze a stereoselective addition or cyclization reaction to build the chiral ring system. metu.edu.tr
Configurational Analysis and Absolute Stereochemistry Determination
Once a chiral synthesis is performed, it is crucial to determine the enantiomeric purity and the absolute configuration of the product. This is accomplished using specialized spectroscopic and analytical techniques.
Spectroscopic Techniques (e.g., Chiral NMR Shift Reagents)
Nuclear Magnetic Resonance (NMR) spectroscopy, when combined with chiral shift reagents or chiral solvating agents, is a powerful tool for determining the enantiomeric excess (ee) of a chiral compound. libretexts.org Enantiomers are chemically identical and thus produce identical NMR spectra. However, in the presence of a chiral shift reagent, they form transient diastereomeric complexes. libretexts.orgnih.gov
These diastereomeric complexes are not mirror images and have different physical properties, resulting in distinct chemical shifts in the NMR spectrum. libretexts.org Lanthanide-based complexes are common chiral shift reagents that induce significant shifts, allowing the signals corresponding to each enantiomer to be resolved and integrated to quantify their ratio. tcichemicals.comnih.gov Alternatively, chiral solvating agents, such as derivatives of L-proline, can be used to create the necessary diastereomeric environment for NMR differentiation. nih.gov The effectiveness of this technique is often enhanced by using high-field NMR instruments, which provide better signal separation. tcichemicals.com
Table 2: Methods for Chiral Recognition in NMR Spectroscopy
| Method | Agent | Mechanism of Action | Outcome | Reference |
|---|---|---|---|---|
| Chiral Shift Reagent | Lanthanide complexes (e.g., Eu(fod)₃) | Forms transient diastereomeric complexes with the analyte, altering the magnetic environment. | Separation of enantiomeric signals, allowing for ee determination by integration. | libretexts.org |
| Chiral Solvating Agent | L-proline derivatives | Forms diastereomeric solvates through non-covalent interactions (e.g., hydrogen bonding). | Induces chemical shift non-equivalence between enantiomers. | nih.gov |
X-ray Crystallography for Enantiopure Compounds
Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. This technique provides an unambiguous three-dimensional structure of the compound, revealing the precise spatial arrangement of its atoms. nih.gov
The method requires a single, high-quality crystal of an enantiopure sample of this compound or a suitable crystalline derivative. When a beam of X-rays is passed through the crystal, the rays are diffracted by the electrons in the molecule, creating a unique diffraction pattern. Mathematical analysis of this pattern yields a 3D electron density map, from which the positions of all atoms can be determined. This reveals not only the absolute stereochemistry but also detailed conformational information, bond lengths, bond angles, and intermolecular interactions like hydrogen bonding that define the crystal lattice. nih.gov The crystal structure of related thiophene carboxylic acid derivatives has been successfully determined, highlighting the applicability of this technique. nih.gov
Table 3: Representative Crystal Data for a Related Thiophene Carboxylic Acid Derivative Data based on 5-(Methoxycarbonyl)thiophene-2-carboxylic acid as an illustrative example.
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₆O₄S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 18.2813 |
| b (Å) | 5.9833 |
| c (Å) | 7.3446 |
| β (°) | 99.081 |
| Volume (ų) | 793.30 |
This data illustrates the type of precise structural information obtained from an X-ray crystallographic analysis. nih.gov
Advanced Analytical Methodologies for 5 Methylthiolane 2 Carboxylic Acid and Its Derivatives
Chromatographic Separation Techniques
Chromatography is a fundamental technique for separating and analyzing complex mixtures. The choice between gas and liquid chromatography is primarily dictated by the volatility and polarity of the analyte.
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For a compound like 5-Methylthiolane-2-carboxylic acid, which is not sufficiently volatile for direct GC analysis, derivatization is a necessary prerequisite to convert it into a more volatile form. The resulting derivatives can then be effectively separated based on their boiling points and interactions with the stationary phase of the GC column.
Headspace analysis is a specific sample introduction technique for GC that is particularly useful for the analysis of volatile organic compounds (VOCs) in a complex matrix. In the context of carboxylic acids, headspace GC is typically employed for the analysis of short-chain, more volatile acids. While direct headspace analysis of this compound is challenging due to its low volatility, this technique can be applied after a derivatization step that converts the acid into a more volatile derivative, such as an ester. This approach allows for the analysis of the volatile derivative in the vapor phase above the sample, minimizing interference from non-volatile matrix components.
Liquid Chromatography (LC/HPLC) for Polar Compounds
High-Performance Liquid Chromatography (HPLC) is the method of choice for the separation of polar, non-volatile, and thermally labile compounds like this compound. The separation is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is commonly employed for the analysis of carboxylic acids. The retention of this compound can be manipulated by adjusting the pH of the mobile phase; at a pH below its pKa, the acid will be in its protonated, less polar form, leading to stronger retention on a reversed-phase column.
Coupled Chromatography-Mass Spectrometry (GC-MS, LC-MS/MS)
The coupling of chromatographic techniques with mass spectrometry provides a powerful tool for both the separation and definitive identification of compounds.
GC-MS: Following the derivatization of this compound to a volatile ester, GC-MS can be utilized for its analysis. The gas chromatograph separates the derivative from other components in the mixture, and the mass spectrometer provides detailed structural information based on the mass-to-charge ratio of the parent ion and its fragmentation pattern. This technique offers high sensitivity and specificity.
LC-MS/MS: For the direct analysis of the underivatized acid, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally sensitive and selective technique. The HPLC system separates the this compound from the sample matrix, which is then introduced into the mass spectrometer. The use of tandem mass spectrometry (MS/MS) involves the selection of the parent ion, its fragmentation, and the detection of specific fragment ions, which significantly enhances the specificity and reduces chemical noise, allowing for accurate quantification even at very low concentrations.
Derivatization Strategies for Enhanced Analytical Detection
Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a particular analytical technique.
Esterification for Improved Volatility and Detectability
Esterification is a common derivatization technique for carboxylic acids, including this compound, to increase their volatility for GC analysis. This reaction involves converting the carboxylic acid group into an ester group. Common esterifying agents include diazomethane, alkyl chloroformates, and alcohols in the presence of an acid catalyst. The resulting ester is significantly more volatile and less polar than the parent acid, making it amenable to GC separation and detection. The choice of the esterifying agent can also be used to introduce a specific tag for enhanced detection, for example, by using a fluorinated alcohol to create an ester that is highly sensitive to an electron capture detector (ECD).
Amide Coupling for Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and selective technique for analyzing a wide range of compounds, including carboxylic acids. mdpi.com To improve chromatographic retention on reversed-phase columns and enhance ionization efficiency for mass spectrometry, carboxylic acids are often converted to amides. nih.govnih.gov
Carbodiimide-mediated coupling is a widely used method for forming amide bonds between a carboxylic acid and a primary or secondary amine. chemistrysteps.comgrowingscience.com Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are common activators. nih.govchemistrysteps.com The reaction proceeds by the carbodiimide (B86325) activating the carboxylic acid group to form a highly reactive O-acylisourea intermediate. nih.gov This intermediate then readily reacts with an amine to form a stable amide bond, with the carbodiimide being converted to a urea (B33335) byproduct. chemistrysteps.comnih.gov This derivatization strategy can be performed under mild, aqueous conditions. nih.gov The choice of the amine reagent allows for the introduction of specific functionalities to improve LC-MS performance, such as a permanent positive charge to enhance positive mode electrospray ionization (ESI). nih.gov
Table 3: Common Reagents for Carbodiimide-Mediated Amide Coupling
| Reagent Type | Example Reagent | Function | Reference |
|---|---|---|---|
| Carbodiimide | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Activates the carboxylic acid to form an O-acylisourea intermediate. nih.govnih.gov | nih.govnih.gov |
| Carbodiimide | DCC (N,N'-Dicyclohexylcarbodiimide) | Activates the carboxylic acid for coupling with an amine. chemistrysteps.com | chemistrysteps.com |
| Coupling Additive | N-Hydroxysuccinimide (NHS) | Often used with a carbodiimide to form a more stable NHS-ester intermediate, reducing side reactions. acs.org | acs.org |
For accurate quantification by mass spectrometry, stable isotope dilution is the gold standard. google.com This involves derivatizing the analyte with a reagent that is available in both a "light" (containing naturally abundant isotopes) and a "heavy" (containing stable heavy isotopes like ¹³C, ¹⁵N, or D) form. nih.gov By labeling the sample with one variant and a standard with the other, the two can be mixed and analyzed together. The chemically identical light and heavy derivatives co-elute during chromatography, but are distinguished by their mass-to-charge ratio in the mass spectrometer. acs.org This approach effectively corrects for variations in sample preparation, chromatographic retention, and ionization efficiency (ion suppression), leading to highly precise and accurate relative or absolute quantification. nih.govacs.org For example, isotope-coded p-dimethylaminophenacyl (DmPA) bromide has been developed for the high-performance metabolome analysis of carboxylic acids. acs.org
Table 4: Isotope Labeling Strategies for Quantitative Carboxylic Acid Analysis
| Labeling Reagent | Isotope Pair | Application Principle | Reference |
|---|---|---|---|
| Isotopic Cholamine | Heavy (deuterated) and Light forms | Introduces a permanent positive charge and an isotopic tag for relative quantification by LC-ESI-MS. nih.gov | nih.gov |
| Isotope-Coded DmPA Bromide | ¹³C / ¹²C | Improves chromatographic retention and ESI efficiency while enabling accurate quantification. acs.org | acs.org |
| Isotope-labeled Dansylhydrazine | ¹³C / ¹²C or D / H | Used for differential analysis of metabolites containing carboxylic acid groups in biological fluids. mdpi.com | mdpi.com |
Spectroscopic Characterization of this compound
Spectroscopic methods are indispensable for the structural elucidation and identification of organic compounds. Infrared spectroscopy is particularly useful for identifying the functional groups present in a molecule.
Infrared Spectroscopy in Functional Group Identification
The infrared (IR) spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key functional groups: the carboxylic acid and the saturated thiolane ring.
Carboxylic Acid Group (-COOH): This group gives rise to two very distinctive absorptions. libretexts.org
A very broad O-H stretching band typically appears in the region of 3300-2500 cm⁻¹. libretexts.org This broadness is due to strong intermolecular hydrogen bonding, which often forms a dimeric structure.
A sharp and strong C=O (carbonyl) stretching band is observed between 1760 and 1710 cm⁻¹. libretexts.org For hydrogen-bonded dimers, this peak is typically centered around 1710 cm⁻¹. libretexts.org
Thiolane Ring:
The C-H stretching vibrations from the methylene (B1212753) (-CH₂) and methine (-CH) groups in the aliphatic ring, as well as the methyl (-CH₃) group, will appear in the 3000-2850 cm⁻¹ region. mdpi.com
The C-S stretching vibration within the thiophene (B33073)/thiolane ring is generally weaker and appears at lower frequencies, with reported values in the range of 850-600 cm⁻¹. iosrjournals.org
CH₂ deformation (scissoring) vibrations are expected around 1465 cm⁻¹. mdpi.com
The combination of a very broad band in the O-H stretching region and a strong carbonyl absorption at ~1710 cm⁻¹ provides strong evidence for the presence of a carboxylic acid functional group. libretexts.org
Table 5: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Reference |
|---|---|---|---|---|
| Carboxylic Acid (O-H) | Stretching (H-bonded) | 3300 - 2500 | Broad, Strong | libretexts.org |
| Aliphatic (C-H) | Stretching | 3000 - 2850 | Medium to Strong | mdpi.com |
| Carboxylic Acid (C=O) | Stretching (H-bonded) | ~1710 | Strong | libretexts.org |
| **Aliphatic (CH₂) ** | Scissoring | ~1465 | Medium | mdpi.com |
| Thiolane Ring (C-S) | Stretching | 850 - 600 | Weak to Medium | iosrjournals.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, the precise connectivity and stereochemistry of this compound and its derivatives can be determined.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the different proton environments in the molecule. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet in the downfield region, typically between 10-13 ppm. chemicalbook.combldpharm.com The protons on the carbon adjacent to the carboxylic acid (the α-carbon) would be deshielded and are expected to resonate in the 2-3 ppm range. bldpharm.com The remaining protons on the thiolane ring would appear further upfield, with their exact chemical shifts and splitting patterns depending on their spatial relationships and coupling to neighboring protons. The methyl group protons would likely appear as a doublet in the upfield region.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the carboxylic acid is characteristically deshielded and would appear in the range of 170-185 ppm. chemicalbook.com The carbons of the thiolane ring would resonate at distinct chemical shifts, influenced by their proximity to the sulfur atom and the carboxylic acid group. The methyl carbon would be found in the upfield region of the spectrum.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (COOH) | 10.0 - 13.0 (broad s) | 170 - 185 |
| C2-H | 3.0 - 3.5 (m) | 45 - 55 |
| C3-H₂ | 1.8 - 2.2 (m) | 30 - 40 |
| C4-H₂ | 1.9 - 2.3 (m) | 35 - 45 |
| C5-H | 2.5 - 3.0 (m) | 40 - 50 |
| Methyl (CH₃) | 1.2 - 1.5 (d) | 15 - 25 |
Note: The predicted chemical shifts are based on general principles and data for analogous structures. Actual experimental values may vary. s = singlet, d = doublet, m = multiplet.
Mass Spectrometry Fragmentation Patterns for Structural Confirmation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is crucial for confirming the molecular weight and deducing the structure of a compound. For this compound, electron ionization (EI) would likely lead to a series of characteristic fragmentation pathways.
The molecular ion peak (M⁺), corresponding to the intact molecule, may be observed, though it can be weak for carboxylic acids. bldpharm.com Common fragmentation patterns for aliphatic carboxylic acids include the loss of a hydroxyl radical (•OH), resulting in a prominent peak at M-17, and the loss of the entire carboxyl group (•COOH), leading to a peak at M-45. bldpharm.com
The fragmentation of the thiolane ring itself can also occur. Cleavage of the C-S bonds and fragmentation of the alkyl chain would produce a series of smaller fragment ions. The presence of the methyl group would also influence the fragmentation pattern, potentially leading to the loss of a methyl radical (•CH₃) to give a fragment at M-15.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | m/z Value (Predicted) | Neutral Loss |
| [M]⁺ | 146 | - |
| [M - OH]⁺ | 129 | •OH |
| [M - COOH]⁺ | 101 | •COOH |
| [M - CH₃]⁺ | 131 | •CH₃ |
| [M - H₂S]⁺ | 112 | H₂S |
Note: The predicted m/z values are based on the expected fragmentation patterns for this class of compound. The relative intensities of the peaks would depend on the specific ionization conditions.
Theoretical and Computational Studies on 5 Methylthiolane 2 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These computational methods provide insights into electron distribution, orbital energies, and reactivity, which are crucial for predicting chemical behavior.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) stands as a powerful computational tool for investigating the electronic structure of molecules. By applying DFT methods, researchers can determine the optimized geometry of 5-methylthiolane-2-carboxylic acid, calculating key parameters such as bond lengths, bond angles, and dihedral angles. Such calculations would elucidate the most stable three-dimensional arrangement of the atoms. Furthermore, DFT is instrumental in calculating the electronic energy and the distribution of electron density, which dictates the molecule's electrostatic potential and sites susceptible to electrophilic or nucleophilic attack.
Frontier Molecular Orbital Analysis (HOMO-LUMO Gap) and Reactivity Prediction
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in determining a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap generally implies lower reactivity. For this compound, an analysis of its frontier orbitals would predict its reactivity profile and potential role in chemical reactions.
Prediction of Electronic Excitation Energies and Ionization Potentials
Theoretical methods can also predict the electronic excitation energies, which correspond to the energy required to promote an electron from a lower energy orbital to a higher one, often from the HOMO to the LUMO. This information is directly related to a molecule's absorption of ultraviolet-visible light. Similarly, the ionization potential, the energy needed to remove an electron from the molecule, can be calculated. For this compound, these theoretical values would offer a deeper understanding of its electronic behavior and spectroscopic properties.
Molecular Mechanics and Molecular Dynamics Simulations
While quantum mechanics provides a detailed electronic picture, molecular mechanics and dynamics simulations offer insights into the physical movements and interactions of molecules over time, which are essential for understanding their behavior in condensed phases.
Conformational Analysis and Energy Landscapes
The thiolane ring in this compound is not planar and can adopt several different conformations, often referred to as "envelope" and "twist" forms. The orientation of the methyl and carboxylic acid substituents further increases the number of possible conformers. A thorough conformational analysis using molecular mechanics would involve systematically exploring these different spatial arrangements to identify the most energetically favorable structures. Plotting the energy of these conformers creates an energy landscape, which reveals the relative stabilities of different shapes the molecule can adopt and the energy barriers between them.
Intermolecular Interactions and Aggregation Behavior
In a liquid or solid state, molecules of this compound will interact with each other. These intermolecular forces, such as hydrogen bonding from the carboxylic acid group and van der Waals interactions, govern the substance's physical properties, including its boiling point, melting point, and solubility. Molecular dynamics simulations can model the behavior of a large group of these molecules over time, providing a dynamic picture of how they interact and potentially aggregate. This would be particularly insightful for understanding how the interplay of the polar carboxylic acid group and the nonpolar methyl and thiolane ring components dictates the bulk properties of the compound.
Computational Approaches in Catalyst and Ligand Design for Stereoselective Synthesis
The stereoselective synthesis of chiral molecules like this compound, which possesses two stereocenters, presents a significant challenge in synthetic organic chemistry. Computational chemistry has emerged as a powerful tool to design and optimize catalysts and chiral ligands for such intricate transformations, aiming to achieve high diastereo- and enantioselectivity.
A key strategy in asymmetric catalysis involves the use of chiral ligands that coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. The design of these ligands is crucial, and computational methods play a vital role in predicting their efficacy. Principles of chiral ligand design often revolve around creating a rigid and well-defined three-dimensional structure that effectively shields one face of the substrate, allowing the reaction to proceed from the less hindered face.
Computational approaches, particularly Density Functional Theory (DFT), are employed to model the transition states of catalytic cycles. By calculating the energies of the different possible transition states leading to various stereoisomers, chemists can predict which catalyst-ligand combination will favor the formation of the desired product. For instance, in the synthesis of substituted tetrahydrothiophenes (thiolanes), a facile approach has been developed using a thia-Michael/aldol cascade reaction catalyzed by 5 mol% of DABCO, affording products with excellent diastereoselectivity. rsc.org Computational studies of such reactions can elucidate the mechanism and the origins of stereoselectivity, guiding the optimization of reaction conditions and catalyst structure.
The design of chiral ligands has evolved from C2-symmetric structures, such as DIOP and DiPAMP, to non-symmetrical P,N-ligands. nih.govscispace.com These non-symmetrical ligands can offer unique steric and electronic properties that can lead to improved enantioselectivity in a variety of metal-catalyzed reactions. nih.govscispace.comresearchgate.net Computational modeling aids in the rational design of these complex ligands by predicting their conformational preferences and the geometry of their metal complexes. For the synthesis of a molecule like this compound, computational screening of a library of virtual chiral ligands could identify promising candidates for experimental validation, thereby accelerating the discovery of an efficient stereoselective synthesis.
A recent development in computational catalyst design is the use of mechanism-based, multi-state computational workflows to design biocatalysts with tailored selectivity for specific reactions. nih.gov This approach has been successfully used to engineer "generalist" cyclopropanases with high and predictable stereoselectivity. nih.gov A similar strategy could be envisioned for the development of enzymes or biomimetic catalysts for the stereoselective synthesis of functionalized thiolanes like this compound.
Interactive Data Table: Key Computational Parameters in Catalyst Design
| Computational Method | Application in Catalyst Design | Predicted Outcome | Reference |
| Density Functional Theory (DFT) | Calculation of transition state energies | Stereoselectivity of the reaction | rsc.org |
| Molecular Mechanics (MM) | Conformational analysis of chiral ligands | Stable ligand conformations | nih.gov |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzyme active sites | Enzyme-substrate interactions and stereoselectivity | nih.gov |
Structure-Activity Relationship (SAR) Modeling for Thiolane Carboxylic Acid Derivatives
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used to understand how the chemical structure of a compound influences its biological activity. These models are instrumental in medicinal chemistry for the rational design of more potent and selective drug candidates. For thiolane carboxylic acid derivatives, SAR and QSAR studies can provide valuable insights into their potential as therapeutic agents.
A relevant case study for understanding the SAR of thiolane carboxylic acids is the study of biotin (B1667282) and its analogs. nih.govnih.gov Biotin, a vitamin essential for various metabolic processes, features a thiolane ring fused to an imidazolidinone ring and a valeric acid side chain. The carboxylic acid group of biotin is crucial for its binding to the sodium-dependent multivitamin transporter (SMVT). nih.gov SAR studies have shown that modifications to this carboxylic acid group, such as converting it to an amide or ester, significantly reduce the binding affinity to the transporter. nih.gov This highlights the critical role of the carboxylic acid moiety in the biological activity of such molecules.
Computational approaches like the Pictorial Representation of Free Energy Changes (PROFEC) have been used to guide the modification of biotin's structure to potentially enhance its binding to streptavidin. nih.gov This method suggested that substituting the pro-9R hydrogen atom of biotin with a methyl group could lead to tighter binding. nih.gov Although experimental results showed a weaker binding for the 9-methylbiotin isomers, the computational prediction of the relative binding preference between the 9R and 9S stereoisomers was confirmed. nih.gov This demonstrates the power of computational models to guide synthetic efforts, even if the absolute predictions are not always perfectly accurate.
QSAR models are mathematical equations that correlate the structural or physicochemical properties of a series of compounds with their biological activity. nih.gov For thiolane carboxylic acid derivatives, a QSAR study would typically involve:
Data Set Preparation: A series of thiolane carboxylic acid derivatives with varying substituents and their corresponding measured biological activities (e.g., IC50 values for enzyme inhibition) would be compiled.
Descriptor Calculation: A wide range of molecular descriptors, such as electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties, would be calculated for each molecule in the series.
Model Development: Statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN) would be used to build a mathematical model that relates the descriptors to the biological activity. nih.govnih.gov
Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques to ensure its reliability.
For instance, a 2D-QSAR study on thiazole (B1198619) derivatives as 5-lipoxygenase inhibitors successfully generated a model with good predictive ability, identifying key structural features responsible for their anti-inflammatory activity. laccei.orgresearchgate.net A similar approach could be applied to a series of this compound derivatives to identify key structural modifications that could enhance a specific biological activity, such as inhibiting a particular enzyme. The insights gained from such SAR and QSAR studies would be invaluable for the design of novel and more effective therapeutic agents based on the thiolane carboxylic acid scaffold.
Interactive Data Table: Key Descriptors in QSAR Modeling
| Descriptor Type | Example Descriptors | Relevance to Biological Activity | Potential Application to Thiolane Derivatives |
| Electronic | Partial atomic charges, Dipole moment, HOMO/LUMO energies | Influences electrostatic interactions with the target protein and chemical reactivity. | Optimizing interactions with the active site of an enzyme. |
| Steric | Molecular weight, Molecular volume, Surface area, Principal moments of inertia | Determines the fit of the molecule into the binding pocket of the target. | Designing derivatives that fit optimally into a specific receptor. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Affects membrane permeability and binding to hydrophobic pockets in proteins. | Modulating pharmacokinetic properties and target binding. |
| Topological | Connectivity indices, Wiener index | Encodes information about the branching and connectivity of the molecule. | Correlating molecular shape with biological activity. |
Biochemical Pathways and Biocatalytic Applications Involving Carboxylic Acids
Metabolic Transformations of Carboxylic Acids in Biological Systems (General Principles)
The metabolism of carboxylic acids encompasses a wide range of chemical reactions essential for life. ebi.ac.ukjax.org These transformations are catalyzed by specific enzymes and are fundamental to processes such as energy production, biosynthesis, and detoxification. nih.gov In many pathways, carboxylic acids are activated to more reactive forms, such as acyl-CoA thioesters or acyl phosphates, to facilitate subsequent reactions. nih.govlibretexts.org This activation is a common strategy to overcome the inherent stability of the carboxylate group. libretexts.org
In Vitro Enzymatic Reduction of Carboxylates
The reduction of carboxylic acids to aldehydes is a challenging yet highly valuable transformation in organic synthesis. Biocatalytic approaches using carboxylate reductases (CARs) have emerged as a powerful alternative to traditional chemical methods, offering high selectivity under mild reaction conditions. researchgate.netnih.gov These enzymes utilize ATP and NADPH as cofactors to drive the reduction. nih.gov
An in vitro multi-enzyme system has been developed for the quantitative reduction of various carboxylic acids. researchgate.netelsevierpure.com This system employs a carboxylate reductase alongside enzymes for cofactor regeneration, such as polyphosphate kinases and glucose dehydrogenase, to ensure the continuous supply of ATP and NADPH. researchgate.netelsevierpure.com This cell-free approach avoids side reactions often encountered in whole-cell systems and allows for the efficient production of aldehydes. researchgate.netelsevierpure.com For instance, various aromatic, heterocyclic, and aliphatic carboxylic acids have been successfully reduced to their corresponding aldehydes using this method. elsevierpure.com
A study demonstrated the reduction of α,β-unsaturated carboxylic acids to allylic alcohols using a one-pot in vitro two-enzyme system. rsc.org This system consisted of a carboxylic acid reductase (CAR) and a glucose dehydrogenase (GDH), where GDH served a dual role in both carbonyl reduction and NADP(H) recycling. rsc.org This approach provides access to a variety of alcohols from their parent carboxylates with high conversion rates. rsc.org
Cofactor Regeneration Strategies in Biocatalysis
The high cost of cofactors like NAD(P)H and ATP necessitates their efficient regeneration for the economic viability of industrial biocatalytic processes. bit.edu.cnillinois.edu Several enzymatic methods have been developed for this purpose. illinois.eduillinois.edu For the regeneration of NAD(P)H, common strategies involve the use of a second enzyme and a co-substrate. researchgate.net Examples include:
Formate (B1220265)/Formate Dehydrogenase (FDH): This system uses formate as a cheap co-substrate, which is oxidized to carbon dioxide. illinois.eduresearchgate.net
Glucose/Glucose Dehydrogenase (GDH): Glucose serves as the co-substrate in this widely used system. illinois.eduresearchgate.net
Isopropanol (B130326)/Alcohol Dehydrogenase (ADH): The oxidation of isopropanol to acetone (B3395972) drives the regeneration of the cofactor. illinois.edu
For ATP regeneration, common methods include the use of: illinois.edu
Phosphoenolpyruvate (PEP) and Pyruvate Kinase
Acetylphosphate and Acetate Kinase
Polyphosphate (PolyP) and Polyphosphate Kinase (PPK)
These regeneration systems can be implemented in situ, which helps to drive the main reaction to completion, simplify product isolation, and remove inhibitory by-products. illinois.eduillinois.edu The choice of regeneration system depends on factors such as cost, stability of the enzymes and reagents, and compatibility with the primary reaction. illinois.edu
Biocatalytic Synthesis and Biotransformations using Enzymes
Enzymes are increasingly used as catalysts in organic synthesis due to their high selectivity and ability to function under mild conditions. nih.gov This is particularly relevant for the synthesis of complex molecules and chiral compounds. nih.gov
Enzymatic Functionalization of Cyclic Thioethers
The enzymatic functionalization of cyclic thioethers is an area of growing interest for the synthesis of valuable sulfur-containing compounds. While the direct asymmetric synthesis of chiral thioethers has been challenging, recent advances have demonstrated the potential of enzymes like ene-reductases (EREDs) for this purpose. nih.gov These enzymes can catalyze the formation of chiral thioethers from prochiral vinyl sulfides. nih.gov
Lipases have also been employed in the ring-opening polymerization of cyclic thioesters to produce polythioesters. nih.gov For example, lipase (B570770) from Candida antarctica has been used to first synthesize a cyclic thioester monomer, which is then polymerized by the same enzyme to yield a high molecular weight polythioester. nih.gov
Furthermore, biocatalytic C-H bond functionalization of cyclic amines, which share structural similarities with cyclic thioethers, has been achieved using engineered cytochrome P450 enzymes. bohrium.comchemrxiv.orgacs.org This highlights the potential for developing similar enzymatic strategies for the targeted functionalization of cyclic thioethers.
Interactions with Biological Macromolecules and Ligand Binding Studies (Non-therapeutic applications)
Carboxylic acids can interact with a variety of biological macromolecules, influencing their structure and function. nih.govacs.org These interactions are often mediated by the carboxylate group, which can form salt bridges and hydrogen bonds with amino acid residues in proteins. acs.org
In plants, carboxylic acids like citrate (B86180) and malate (B86768) can act as signaling molecules, regulating gene expression in response to the cell's metabolic state. nih.gov They are linked to various metabolic pathways in different cellular compartments, making them ideal reporter molecules for cellular energy status. nih.gov
In the context of non-therapeutic applications, understanding the binding of carboxylic acids to proteins is crucial. For example, the binding of acidic drugs to serum albumin, the most abundant protein in plasma, is a key determinant of their distribution in the body. acs.org Albumin has specific binding sites for fatty acids, and many carboxylic acid-containing molecules can bind to these sites. acs.org
Emerging Research Frontiers and Future Directions for 5 Methylthiolane 2 Carboxylic Acid
Development of Sustainable and Green Synthesis Methodologies
The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, including thiolane derivatives. nih.govresearchgate.netrsc.org The development of sustainable and environmentally benign methods for the preparation of 5-Methylthiolane-2-carboxylic acid is a key area of future research. Traditional synthetic routes often involve harsh reagents and generate significant waste. researchgate.net Modern approaches are focusing on minimizing environmental impact through various strategies.
Key green chemistry approaches applicable to thiolane synthesis include:
Use of Greener Solvents: Replacing hazardous and toxic solvents with environmentally friendly alternatives like water or ethanol (B145695) is a primary goal. nih.govunito.it Research into deep eutectic solvents and ionic liquids is also providing new avenues for cleaner reactions. rsc.org
Catalysis: The use of catalysts, particularly those that are reusable and operate under mild conditions, is crucial for developing sustainable processes. rasayanjournal.co.in This includes both metal-based and organocatalysts.
Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product, thereby minimizing waste, are highly desirable.
Energy Efficiency: Exploring reactions that proceed at lower temperatures and pressures, potentially through microwave-assisted or ultrasonic synthesis, can significantly reduce energy consumption. rasayanjournal.co.in
A comparative look at traditional versus green synthetic approaches highlights the potential benefits:
| Feature | Traditional Synthesis | Green Synthesis |
| Solvents | Often uses hazardous chlorinated or aromatic solvents. | Employs water, ethanol, or other benign alternatives. nih.gov |
| Reagents | May utilize stoichiometric amounts of toxic reagents. | Focuses on catalytic amounts of less hazardous substances. rasayanjournal.co.in |
| Waste Generation | Can produce significant amounts of byproducts. | Aims for high atom economy and minimal waste. |
| Energy Consumption | Frequently requires high temperatures and pressures. | Seeks to operate under milder, more energy-efficient conditions. unito.it |
The ongoing development in this area is expected to yield more efficient and sustainable methods for the production of this compound and its derivatives.
Integration of Advanced Analytical Techniques for Complex Matrix Analysis
The accurate detection and quantification of this compound, especially in complex biological or environmental samples, necessitates the use of advanced analytical techniques. The inherent complexity of these matrices often requires sophisticated sample preparation and highly sensitive detection methods. researchgate.netnih.gov
Several powerful analytical techniques are being integrated for the analysis of sulfur-containing compounds:
Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are fundamental for separating the analyte of interest from other components in a mixture. malvernpanalytical.competro-online.com The choice between these techniques often depends on the volatility and thermal stability of the compound and its derivatives.
Mass Spectrometry (MS): When coupled with chromatography (LC-MS or GC-MS), mass spectrometry provides unparalleled sensitivity and selectivity for identifying and quantifying compounds based on their mass-to-charge ratio. researchgate.netmalvernpanalytical.com
Spectroscopic Techniques: Techniques like X-ray fluorescence (XRF) and UV fluorescence (UVF) are valuable for determining the total sulfur content in a sample. malvernpanalytical.competro-online.com
The challenges of analyzing carboxylic acids in complex matrices, such as animal-derived samples, often involve derivatization to improve their chromatographic behavior and detection sensitivity. nih.gov
| Analytical Technique | Principle | Application in Thiolane Analysis |
| LC-MS/MS | Separates compounds by liquid chromatography and detects them by tandem mass spectrometry. nih.gov | High-sensitivity quantification in biological fluids. |
| GC-MS | Separates volatile compounds by gas chromatography and detects them by mass spectrometry. researchgate.net | Analysis of volatile derivatives in environmental samples. |
| X-ray Fluorescence (XRF) | Measures the total sulfur content by detecting fluorescent X-rays emitted from a sample. malvernpanalytical.competro-online.com | Rapid screening for total sulfur in various materials. |
Future advancements in this area will likely focus on developing direct analysis methods that minimize sample preparation, as well as improving the sensitivity and selectivity of existing techniques to detect trace amounts of this compound in increasingly complex systems.
Computational-Guided Design of Novel Thiolane Carboxylic Acid Derivatives
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. These approaches can be leveraged to design novel derivatives of this compound with enhanced biological activity or specific material properties.
Structure-based virtual screening and molecular dynamics simulations can be employed to predict the binding affinity and interaction of designed molecules with specific biological targets, such as enzymes or receptors. nih.gov This in-silico approach allows for the rapid screening of large virtual libraries of compounds, prioritizing the synthesis of those with the highest predicted activity.
Key computational methods include:
Molecular Docking: Predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov
Molecular Dynamics (MD) Simulations: Simulates the movement of atoms and molecules over time to understand the stability and conformational changes of a ligand-receptor complex. nih.gov
Quantum Mechanics (QM) Calculations: Provides detailed information about the electronic structure and reactivity of molecules.
The design of novel thiolane derivatives can be guided by these computational insights to optimize properties such as:
Binding Affinity: Enhancing the interaction with a biological target.
Selectivity: Minimizing off-target effects.
Pharmacokinetic Properties: Improving absorption, distribution, metabolism, and excretion (ADME).
By integrating computational design with synthetic chemistry, researchers can accelerate the discovery of new thiolane carboxylic acid derivatives with tailored functionalities.
Exploration of Novel Biocatalytic Systems for Transformations involving Sulfur Heterocycles
Biocatalysis, the use of enzymes and whole-cell systems to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. nih.govresearchgate.net The application of biocatalysis to the synthesis and transformation of sulfur heterocycles is a promising and rapidly developing field. nih.govresearchgate.net
Enzymes can offer several advantages over conventional catalysts:
High Selectivity: Enzymes can distinguish between similar functional groups and stereoisomers, leading to highly pure products. researchgate.net
Mild Reaction Conditions: Biocatalytic reactions typically occur in aqueous media at ambient temperature and pressure, reducing energy consumption and the need for harsh solvents. researchgate.net
Environmental Sustainability: Enzymes are biodegradable and derived from renewable resources.
Research in this area is focused on:
Discovering and engineering novel enzymes: Identifying enzymes with activity towards thiolane substrates and improving their stability, activity, and substrate scope through protein engineering.
Developing whole-cell biocatalysts: Utilizing microorganisms that can perform specific transformations on sulfur-containing compounds. nih.gov
| Biocatalytic Approach | Description | Potential Application to Thiolanes |
| Enzyme Catalysis | Use of isolated enzymes to perform specific chemical transformations. researchgate.net | Enantioselective synthesis of chiral thiolane derivatives. |
| Whole-Cell Biotransformation | Utilization of living microorganisms to carry out desired reactions. nih.gov | Modification of the thiolane ring or its substituents. |
| Chemoenzymatic Synthesis | A combination of chemical and enzymatic steps to create a target molecule. | Efficient and sustainable multi-step synthesis of complex thiolane-based compounds. |
The exploration of biocatalytic systems holds significant potential for the development of novel, efficient, and sustainable methods for the synthesis and modification of this compound and other sulfur heterocycles, opening up new possibilities for their application in various fields.
Q & A
Q. What are the established synthetic routes for 5-Methylthiolane-2-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves cyclization or functionalization of thiolane derivatives. For example:
- Cyclocondensation: Use mercapto-carboxylic acid precursors with aldehydes/ketones under acidic conditions (e.g., acetic acid, sodium acetate) to form the thiolane ring .
- Optimization: Varying solvents (e.g., DMF, THF), temperature (reflux vs. room temperature), and catalysts (e.g., p-toluenesulfonic acid) can improve yields. Purity is enhanced via recrystallization or column chromatography .
Q. What spectroscopic and chromatographic methods are recommended for characterizing the purity and structure of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments and carbon frameworks (e.g., distinguishing thiolane ring protons from methyl/carboxylic acid groups) .
- HPLC-MS: Validates purity (>95%) and detects trace impurities using reverse-phase C18 columns with UV detection (λ = 210–254 nm) .
- X-ray Crystallography: Resolves stereochemistry and confirms molecular packing, as demonstrated for analogous thiazole-carboxylic acids .
Q. How is this compound utilized as a building block in medicinal chemistry?
Methodological Answer:
- Pharmaceutical Intermediates: The carboxylic acid group enables coupling with amines (e.g., amide bond formation) or alcohols (esterification) to generate bioactive derivatives .
- Structure-Activity Relationship (SAR) Studies: Modifications at the methylthio or carboxylic acid positions are screened for antimicrobial or anti-inflammatory activity using in vitro assays (e.g., MIC testing, COX-2 inhibition) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity and stability of this compound derivatives?
Methodological Answer:
- Reactivity Prediction: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the carboxylic acid group’s electron-withdrawing effect lowers HOMO energy, reducing susceptibility to oxidation .
- Stability Analysis: Molecular dynamics simulations evaluate conformational stability in aqueous vs. lipid environments, critical for drug delivery optimization .
Q. What strategies resolve contradictions in reported biological activities of this compound analogs?
Methodological Answer:
- Purity Verification: Conflicting bioactivity data may arise from impurities. Validate compound purity via HPLC and elemental analysis before testing .
- Assay Standardization: Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls. For example, discrepancies in antimicrobial activity may stem from variations in bacterial strain susceptibility .
- Meta-Analysis: Cross-reference structural analogs (e.g., thiophene- or thiazole-carboxylic acids) to identify trends in substituent effects on activity .
Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions in this compound derivatives?
Methodological Answer:
- Electrophilic Aromatic Substitution (EAS): The thiolane ring’s electron-rich sulfur atom directs electrophiles to para/meta positions. Substituent effects are probed via kinetic isotope effects or Hammett plots .
- Steric Effects: Bulky substituents (e.g., methyl groups) hinder reactivity at specific sites, as shown in crystallographic studies of thiazole derivatives .
Q. How can chiral resolution techniques separate enantiomers of this compound for stereochemical studies?
Methodological Answer:
- Chiral HPLC: Use cellulose-based columns (e.g., Chiralpak® IC) with hexane/isopropanol mobile phases to resolve enantiomers .
- Derivatization: Convert the acid to a diastereomeric ester (e.g., with (R)-(-)-α-methoxyphenylacetic acid) for easier separation via conventional chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
